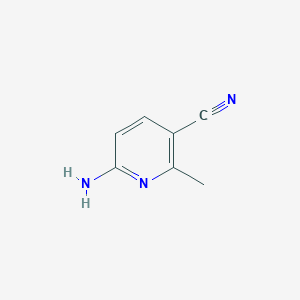

6-Amino-2-methylnicotinonitrile

説明

Structure

3D Structure

特性

IUPAC Name |

6-amino-2-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-6(4-8)2-3-7(9)10-5/h2-3H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZAIJUZOQOBQDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383303 | |

| Record name | 6-Amino-2-methylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183428-90-2 | |

| Record name | 6-Amino-2-methylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-2-methylpyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 6-Amino-2-methylnicotinonitrile (CAS No. 183428-90-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Amino-2-methylnicotinonitrile, a pyridine derivative with significant potential in medicinal chemistry and drug development. This document consolidates available data on its chemical properties, synthesis, and biological activities, offering detailed experimental protocols and conceptual visualizations to support further research and application.

Core Compound Properties

This compound is a solid organic compound belonging to the class of pyridine derivatives.[1] Its core structure, featuring an amino group and a nitrile group on a methyl-substituted pyridine ring, makes it a valuable intermediate in the synthesis of various biologically active molecules.[2]

| Property | Value | Reference |

| CAS Number | 183428-90-2 | [3][4][5] |

| Molecular Formula | C₇H₇N₃ | [6][7] |

| Molecular Weight | 133.15 g/mol | [6][7] |

| Melting Point | 162-166 °C | [8] |

| Appearance | Solid (typically white to off-white) | |

| Solubility | Low in water | |

| SMILES | Nc1ccc(C#N)c(C)n1 | [8] |

| InChI Key | OZAIJUZOQOBQDW-UHFFFAOYSA-N | [8] |

Synthesis and Characterization

Proposed Experimental Protocol: Synthesis via Amination of 2-Chloro-6-methylnicotinonitrile

This protocol describes a hypothetical synthesis based on the known reactivity of chloronicotinonitriles.

Materials:

-

2-Chloro-6-methylnicotinonitrile

-

Ammonia (aqueous solution, 28-30%)

-

Autoclave reactor

-

Dichloromethane (DCM)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

In a high-pressure autoclave reactor, combine 2-chloro-6-methylnicotinonitrile (1 equivalent) with an excess of aqueous ammonia solution.

-

Seal the reactor and heat the mixture to 150-170°C for 6-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

-

Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., -C≡N, -NH₂).

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Potential Applications

Derivatives of nicotinonitrile have demonstrated a wide range of biological activities, suggesting that this compound could be a valuable scaffold for drug discovery.

Antimicrobial Activity

Nicotinonitrile derivatives have shown promise as antimicrobial agents. Their efficacy is often evaluated against a panel of clinically relevant bacteria and fungi.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Materials:

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Bacterial or fungal inoculums (adjusted to 0.5 McFarland standard)

-

This compound stock solution (in DMSO)

-

Positive control antibiotic/antifungal

-

Negative control (medium with DMSO)

-

Resazurin solution (for viability indication)

Procedure:

-

Prepare a serial two-fold dilution of this compound in the appropriate broth in a 96-well plate.

-

Add the standardized microbial inoculum to each well.

-

Include positive and negative controls on each plate.

-

Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

-

After incubation, add resazurin solution to each well and incubate for an additional 2-4 hours.

-

The MIC is determined as the lowest concentration of the compound that prevents a color change (indicating inhibition of microbial growth).

Anticancer and Kinase Inhibition Activity

The nicotinonitrile scaffold is recognized as a versatile pharmacophore for kinase inhibition. The nitrile group can form critical hydrogen bonds within the ATP-binding pocket of kinases, leading to their inhibition. This suggests that this compound and its derivatives may possess anticancer properties by targeting specific kinases involved in cancer cell signaling pathways.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

Materials:

-

Purified target kinase

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

This compound stock solution (in DMSO)

-

Luminescent kinase assay kit (e.g., ADP-Glo™)

-

White opaque 384-well assay plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In a 384-well plate, add the diluted compound or DMSO (vehicle control).

-

Add the kinase and substrate mixture to each well and pre-incubate for 15-30 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a predetermined time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's protocol.

-

The luminescence signal is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Caption: General workflow for an in vitro kinase inhibition assay.

Potential Mechanism of Action and Signaling Pathway Involvement

The structural features of this compound strongly suggest its potential to act as a kinase inhibitor. The pyridine ring can engage in π-stacking interactions with aromatic amino acid residues in the kinase active site, while the nitrile group can form hydrogen bonds, crucial for binding to the ATP pocket. By competitively inhibiting the binding of ATP, the compound can block the downstream signaling cascade that is dependent on the kinase's activity.

Caption: Inhibition of a generic kinase signaling pathway.

Safety Information

Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Disclaimer: This document is intended for informational purposes for research and development professionals. All experimental work should be conducted in a suitably equipped laboratory by trained personnel, adhering to all relevant safety protocols.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Buy 6-[(Boc-amino)methyl]nicotinonitrile [smolecule.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | 183428-90-2 [chemicalbook.com]

- 5. This compound | 183428-90-2 [amp.chemicalbook.com]

- 6. This compound | Properties, Applications, Safety Data & Supplier China [nj-finechem.com]

- 7. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-CHLORO-6-METHYLNICOTINAMIDE synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 6-Amino-2-methylnicotinonitrile: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-2-methylnicotinonitrile is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring a pyridine ring substituted with an amino, a methyl, and a nitrile group, makes it a versatile building block for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential roles as a modulator of key signaling pathways, such as the PIM-1 kinase and androgen receptor pathways.

Core Physical and Chemical Properties

This compound is typically a solid at room temperature, with its appearance ranging from white to a pale or light yellow. While it has low solubility in water, it is soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇N₃ | [1] |

| Molecular Weight | 133.15 g/mol | [1] |

| Appearance | Solid (white to off-white, or light yellow to yellow) | [1][2] |

| Melting Point | 162-166 °C | [2][3] |

| 160.0-170.0 °C | [4] | |

| Boiling Point (Predicted) | 295.1 ± 40.0 °C | [2] |

| Density (Predicted) | 1.18 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 3.0 ± 0.37 | [2] |

| Solubility | Low in water; Soluble in DMSO, DMF | [1] |

Spectral Data

The structural features of this compound can be confirmed through various spectroscopic techniques. Below is a summary of expected spectral data based on the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, and the amino protons. The chemical shifts and coupling constants of the aromatic protons are indicative of their positions on the substituted pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbon of the nitrile group (C≡N) will appear in the characteristic downfield region for nitriles. The carbons of the pyridine ring will have chemical shifts influenced by the electron-donating amino group and the methyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:

-

N-H stretching: Bands corresponding to the amino group (NH₂) are expected in the region of 3300-3500 cm⁻¹.

-

C≡N stretching: A sharp absorption band for the nitrile group is anticipated around 2210-2260 cm⁻¹.

-

C-H stretching: Aromatic and aliphatic C-H stretching vibrations will be observed.

-

C=C and C=N stretching: Vibrations from the pyridine ring will also be present.

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (133.15 g/mol ). The fragmentation pattern can provide further structural information. For an amine-containing compound, the molecular ion peak is expected to be an odd number if it contains an odd number of nitrogen atoms.[5]

Experimental Protocols: Synthesis of this compound

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of this compound.

Detailed Methodology (Adapted from similar syntheses):

Materials:

-

2-Chloro-6-methylnicotinonitrile

-

Ammonia (aqueous solution, e.g., 28%)

-

Solvent (e.g., ethanol or a sealed vessel for aqueous ammonia)

-

Potassium hydroxide (for potential subsequent hydrolysis if the nitrile group is also affected)

-

Hydrochloric acid (for pH adjustment)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Silica gel (for column chromatography)

Procedure:

-

Reaction Setup: In a pressure vessel or a sealed tube, combine 2-chloro-6-methylnicotinonitrile with an excess of aqueous ammonia solution. Alternatively, the reaction can be carried out in a solvent like ethanol saturated with ammonia gas in an autoclave.

-

Reaction Conditions: Heat the reaction mixture at a temperature typically ranging from 150 to 180°C for several hours (e.g., 7-15 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

If a sealed vessel was used, carefully vent any excess pressure.

-

Remove the ammonia and any volatile solvents under reduced pressure.

-

If necessary, basify the residue with a solution of potassium hydroxide and heat to hydrolyze any amide byproducts that may have formed from the nitrile group.

-

Cool the mixture and neutralize it with hydrochloric acid to a pH of around 7.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

-

Potential Biological Activity and Signaling Pathways

Derivatives of aminonicotinonitrile have been investigated for their potential as inhibitors of various enzymes and as modulators of cellular signaling pathways. Two such pathways of interest are the PIM-1 kinase pathway and the androgen receptor signaling pathway.

PIM-1 Kinase Inhibition

PIM-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, apoptosis, and transcriptional activation.[2] Its overexpression is implicated in several cancers, making it an attractive target for cancer therapy.[4] The JAK/STAT pathway is a primary upstream regulator of PIM-1 expression.[4][6]

Figure 2: A simplified representation of the PIM-1 kinase signaling pathway.

As depicted in the diagram, cytokines can activate the JAK/STAT pathway, leading to the transcription of the PIM1 gene. The resulting PIM-1 kinase then phosphorylates various downstream substrates, promoting cell survival and proliferation. Aminonicotinonitrile derivatives have been explored as inhibitors of PIM-1, which would block these downstream effects.

Androgen Receptor Antagonism

The androgen receptor (AR) is a ligand-activated transcription factor that is crucial for the development and progression of prostate cancer.[7][8] Upon binding to androgens like testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcription of genes involved in cell growth and survival.[1][8]

Figure 3: A simplified overview of the androgen receptor signaling pathway.

Certain aminonicotinonitrile derivatives have been investigated as potential androgen receptor antagonists. By binding to the AR, they can prevent the binding of androgens, thereby inhibiting the downstream signaling cascade that promotes the growth of prostate cancer cells.

Conclusion

This compound is a valuable chemical entity with well-defined physical and chemical properties. Its synthesis, while not extensively documented for this specific molecule, can be reliably achieved through established chemical transformations. The potential for this compound and its derivatives to interact with key biological pathways, such as the PIM-1 kinase and androgen receptor signaling pathways, underscores its importance as a scaffold for the development of novel therapeutics. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this compound in their scientific endeavors. Further research is warranted to fully elucidate its biological mechanisms of action and therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. PIM1 - Wikipedia [en.wikipedia.org]

- 3. The role of Pim-1 kinases in inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]

- 7. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

6-Amino-2-methylnicotinonitrile molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and available data for 6-Amino-2-methylnicotinonitrile. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates data from closely related aminonicotinonitrile analogs to provide a foundational understanding. All data derived from analogous compounds are explicitly noted.

Molecular Structure and Formula

This compound is a substituted pyridine derivative. The core structure consists of a pyridine ring with an amino group at the 6-position, a methyl group at the 2-position, and a nitrile group at the 3-position.

Molecular Formula: C₇H₇N₃[1]

Molecular Weight: 133.15 g/mol [1]

Chemical Structure:

Caption: 2D representation of this compound.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₇H₇N₃ | [1] |

| Molecular Weight | 133.15 g/mol | [1] |

| CAS Number | 183428-90-2 | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available |

Spectroscopic Data (Illustrative)

Specific spectroscopic data for this compound is not available in the searched literature. The following tables provide representative data from analogous aminonicotinonitrile compounds to illustrate the expected spectral characteristics.

¹H NMR Spectral Data (Hypothetical)

The expected proton NMR chemical shifts for this compound in a suitable deuterated solvent (e.g., DMSO-d₆) are predicted based on typical values for similar structures.

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ | ~2.4 | s |

| Aromatic-H | ~6.5 - 7.8 | m |

| -NH₂ | ~5.0 - 6.0 | br s |

¹³C NMR Spectral Data (Hypothetical)

The expected carbon-13 NMR chemical shifts are predicted based on known values for substituted pyridines.[2][3][4][5]

| Carbon | Chemical Shift (δ, ppm) |

| -CH₃ | ~20-25 |

| Aromatic-C | ~100 - 160 |

| -C≡N | ~115 - 125 |

FT-IR Spectral Data (Hypothetical)

The expected characteristic infrared absorption frequencies are based on typical values for the functional groups present in the molecule.[6][7][8][9]

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C≡N Stretch (Nitrile) | 2220 - 2260 | Medium |

| C=C Stretch (Aromatic) | 1400 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Mass Spectrometry Data (Hypothetical)

The expected mass-to-charge ratio (m/z) for the molecular ion in a mass spectrum would correspond to the molecular weight of the compound.

| Ion | m/z |

| [M]⁺ | 133.15 |

| [M+H]⁺ | 134.16 |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not available. The following represents a plausible synthesis and analysis workflow based on general methods for the preparation of similar aminonicotinonitrile derivatives.[10]

Synthesis Workflow

References

- 1. This compound | 183428-90-2 [chemicalbook.com]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. bhu.ac.in [bhu.ac.in]

- 4. mdpi.com [mdpi.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. FT-IR Spectra [chemanalytical.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. instanano.com [instanano.com]

- 10. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 6-Amino-2-methylnicotinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Amino-2-methylnicotinonitrile is a key building block in medicinal chemistry, valued for its role in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. A thorough understanding of its solubility in organic solvents is paramount for its effective use in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the currently available solubility information for this compound, details established experimental protocols for solubility determination, and presents a generalized workflow for these experimental procedures.

Qualitative Solubility Profile

Based on a review of existing patent literature, this compound has been described as being soluble in the following organic solvents. This information is derived from its use in various chemical reactions where it is "dissolved in" the specified solvent. However, these sources do not provide information on the concentration, temperature, or extent of solubility.

Table 1: Qualitative Solubility of this compound in Select Organic Solvents

| Organic Solvent | Qualitative Solubility |

| Methanol | Soluble |

| Dichloromethane (DCM) | Soluble |

| N-Methyl-2-pyrrolidone (NMP) | Soluble |

This qualitative data serves as a starting point for solvent selection in experimental solubility assessments.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise and accurate solubility data, a systematic experimental approach is required. The isothermal saturation method is the most common and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.

Isothermal Saturation Method

This method involves equilibrating an excess amount of the solid solute with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then measured.

Materials and Apparatus:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate)

-

Temperature-controlled shaker or incubator

-

Vials or flasks with secure caps

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, ensuring that there will be undissolved solid remaining at equilibrium.

-

Solvent Addition: Accurately dispense a known volume or mass of the desired organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase used for analysis) to a concentration that falls within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Calculation of Solubility: Calculate the solubility using the measured concentration and the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is a common and effective way to quantify the concentration of this compound in solution.

Typical HPLC Parameters:

-

Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size)

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good peak shape and retention time.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: Ambient or controlled (e.g., 25 °C)

-

Detection: UV-Vis detector at a wavelength where this compound exhibits strong absorbance.

-

Quantification: A calibration curve should be prepared using standard solutions of known concentrations of this compound to ensure accurate quantification.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal saturation method followed by HPLC analysis.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not currently well-documented in public sources, this guide provides researchers with the necessary qualitative background and detailed experimental protocols to determine these critical physicochemical parameters. By employing the isothermal saturation method coupled with a robust analytical technique like HPLC, scientists and drug development professionals can generate reliable solubility data. This information is essential for optimizing reaction conditions, developing effective purification strategies, and advancing the formulation of new chemical entities derived from this versatile building block. Future work should focus on systematically measuring and publishing the solubility of this compound in a range of pharmaceutically relevant solvents to create a valuable public resource for the scientific community.

An In-depth Technical Guide on the Spectral Data of 6-Amino-2-methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for the compound 6-Amino-2-methylnicotinonitrile (CAS No: 183428-90-2). Due to the limited availability of public experimental data, this document presents predicted spectral values based on the analysis of its functional groups, alongside detailed, generalized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for the characterization of this and structurally similar molecules.

Compound Structure and Overview

IUPAC Name: 6-Amino-2-methylpyridine-3-carbonitrile Molecular Formula: C₇H₇N₃ Molecular Weight: 133.15 g/mol Structure:

Caption: A generalized workflow for the synthesis, purification, and spectral characterization of an organic compound.

The Rising Star in Medicinal Chemistry: An In-depth Technical Guide to the Potential Applications of 6-Amino-2-methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-2-methylnicotinonitrile, a substituted aminopyridine, is emerging as a versatile scaffold in medicinal chemistry. Its unique electronic properties and functional group arrangement offer a foundation for the synthesis of a diverse array of bioactive molecules. While direct extensive research on this specific molecule is nascent, the broader family of aminopyridines and nicotinonitriles has demonstrated significant potential in targeting a range of therapeutic areas, including oncology, infectious diseases, and neurological disorders. This technical guide consolidates the current understanding and extrapolates the potential applications of this compound as a key building block in drug discovery, drawing upon data from structurally related compounds to illuminate its promise.

Chemical Properties and Synthetic Versatility

This compound (CAS No: 183428-90-2) possesses a pyridine ring substituted with an amino group at the 6-position, a methyl group at the 2-position, and a nitrile group at the 3-position. This strategic placement of functional groups provides multiple avenues for chemical modification. The amino group can be readily acylated, alkylated, or used in cyclization reactions to form fused heterocyclic systems. The nitrile group is a versatile handle for transformation into amines, carboxylic acids, or tetrazoles, significantly expanding the accessible chemical space.

The synthesis of derivatives from this scaffold can be conceptualized through a general workflow.

Figure 1: General synthetic workflow for derivatization of this compound.

Potential Therapeutic Applications

Based on the biological activities of structurally similar compounds, this compound holds promise in several key therapeutic areas.

Anticancer Activity

Structurally related aminonicotinonitrile derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. For instance, studies on 2-amino-4,6-diphenylnicotinonitriles and 6-amino-2-pyridone-3,5-dicarbonitriles have revealed promising anticancer activity.

Quantitative Data on Anticancer Activity of Related Compounds

| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |

| 2-Amino-4,6-diphenylnicotinonitriles | Compound 3 | MDA-MB-231 (Breast) | 1.81 ± 0.1 | [1] |

| MCF-7 (Breast) | 2.85 ± 0.1 | [1] | ||

| Compound 4 | MDA-MB-231 (Breast) | 6.93 ± 0.4 | [1] | |

| MCF-7 (Breast) | 5.59 ± 0.3 | [1] | ||

| 6-Amino-2-pyridone-3,5-dicarbonitriles | Compound 5o | Glioblastoma | Potent Activity | [2] |

| Liver, Breast, Lung Cancers | Potent Activity | [2] |

Signaling Pathways in Cancer

Many anticancer agents derived from heterocyclic scaffolds, including those similar to aminopyridines, function by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Figure 2: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Kinase Inhibition

The nicotinonitrile scaffold is a known pharmacophore for kinase inhibitors. The nitrile group can form crucial hydrogen bonds within the ATP-binding pocket of various kinases. Derivatives of this compound could be designed to target specific kinases implicated in diseases like cancer and inflammatory disorders.

Antimicrobial Activity

Aminopyridine and nicotinonitrile derivatives have been reported to exhibit a broad spectrum of antimicrobial activities. The structural features of this compound make it a promising starting point for the development of novel antibacterial and antifungal agents.

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of compounds structurally related to this compound derivatives. These can serve as a methodological basis for future research on the title compound.

Synthesis of 2-Amino-4,6-diphenylnicotinonitrile Derivatives[1]

A two-step synthetic protocol can be adapted for the synthesis of derivatives from this compound.

Figure 3: Experimental workflow for the synthesis of 2-Amino-4,6-diphenylnicotinonitrile derivatives.

Step 1: Chalcone Synthesis

-

Equimolar amounts of an appropriate acetophenone and benzaldehyde are dissolved in ethanol.

-

A 10% alcoholic sodium hydroxide solution is added dropwise at room temperature.

-

The reaction mixture is stirred until completion (monitored by TLC).

-

The precipitated chalcone is filtered, washed with cold ethanol, and dried.

Step 2: Aminonicotinonitrile Synthesis

-

The synthesized chalcone (1 mmol), malononitrile (1 mmol), and ammonium acetate (3 mmol) are refluxed in absolute ethanol overnight.

-

After cooling, the precipitate is filtered, washed with ethanol, and recrystallized to yield the final product.

Cytotoxicity Assay (MTT Assay)[1]

-

Cancer cells (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates at a density of 1 x 104 cells/well and incubated for 24 hours.

-

Cells are treated with various concentrations of the test compounds and incubated for another 48 hours.

-

MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

-

The formazan crystals are dissolved in DMSO.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The IC50 value is calculated from the dose-response curve.

Conclusion

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. While direct studies on this specific molecule are limited, the extensive research on structurally related aminopyridine and nicotinonitrile derivatives provides a strong rationale for its exploration in medicinal chemistry. The demonstrated potential for anticancer, kinase inhibitory, and antimicrobial activities, coupled with its synthetic tractability, positions this compound as a valuable building block for the next generation of drug candidates. Further investigation into the synthesis and biological evaluation of its derivatives is highly warranted to unlock its full therapeutic potential.

References

- 1. Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

6-Amino-2-methylnicotinonitrile: A Versatile Heterocyclic Scaffold for Advanced Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Amino-2-methylnicotinonitrile, a substituted pyridine derivative, has emerged as a valuable and versatile heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique structural features, including a reactive amino group and a cyano moiety ortho to the ring nitrogen, provide a rich platform for a diverse array of chemical transformations. This functionality allows for the construction of complex fused heterocyclic systems, making it a sought-after intermediate in the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, key reactions, and applications of this compound, with a focus on its role in the development of kinase inhibitors and other biologically active molecules.

Physicochemical and Safety Data

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 183428-90-2 | [1] |

| Molecular Formula | C₇H₇N₃ | [2] |

| Molecular Weight | 133.15 g/mol | [2] |

| Melting Point | 162-166 °C | [1] |

| Appearance | Solid | |

| Solubility | Soluble in many organic solvents |

Safety Information:

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Note: Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic substitution of a halogen at the 6-position of a 2-methylnicotinonitrile precursor with an amino group. A common and effective method is the amination of 2-chloro-6-methylnicotinonitrile.

Experimental Protocol: Synthesis via Amination of 2-Chloro-6-methylnicotinonitrile

This protocol is based on established procedures for the amination of similar chloropyridine precursors.

Materials:

-

2-Chloro-6-methylnicotinonitrile

-

Aqueous ammonia (28-30%)

-

Autoclave or sealed reaction vessel

-

Hydrochloric acid (for pH adjustment)

-

Sodium hydroxide (for pH adjustment)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a high-pressure autoclave, combine 2-chloro-6-methylnicotinonitrile with an excess of aqueous ammonia.

-

Seal the vessel and heat the reaction mixture to a temperature typically ranging from 150-180°C. The reaction is generally monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine completion, which may take several hours.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

-

Transfer the reaction mixture to a round-bottom flask and remove the excess ammonia under reduced pressure.

-

The resulting aqueous solution is then neutralized. The pH can be adjusted to be slightly basic to ensure the product is in its free base form.

-

Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Logical Workflow for Synthesis:

Spectroscopic Data

The structural confirmation of this compound is achieved through standard spectroscopic techniques. While specific spectra are often proprietary to suppliers, the expected chemical shifts are detailed below based on the analysis of closely related structures.

¹H NMR Spectroscopy (Expected Chemical Shifts):

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ | ~2.4 | s |

| Pyridine H-4 | ~6.5-6.7 | d |

| Pyridine H-5 | ~7.4-7.6 | d |

| -NH₂ | ~4.5-5.5 | br s |

¹³C NMR Spectroscopy (Expected Chemical Shifts):

| Carbon | Chemical Shift (δ, ppm) |

| -CH₃ | ~20-25 |

| C-3 (C-CN) | ~118-120 |

| C-4 | ~110-115 |

| C-5 | ~135-140 |

| C-2 (C-CH₃) | ~150-155 |

| C-6 (C-NH₂) | ~160-165 |

| -CN | ~115-120 |

Applications as a Heterocyclic Building Block

The synthetic utility of this compound lies in the reactivity of its amino and cyano groups, which can participate in a variety of cyclization and condensation reactions to form fused heterocyclic systems. A particularly important application is the synthesis of pyridopyrimidines, a class of compounds with a wide range of biological activities.

Synthesis of Pyridopyrimidine Derivatives:

The ortho-disposed amino and cyano groups of this compound are ideally positioned for cyclocondensation reactions with various reagents to construct the pyrimidine ring fused to the initial pyridine core.

General Signaling Pathway for Pyridopyrimidine Synthesis:

Experimental Protocol: Synthesis of a 4-Aminopyrido[2,3-d]pyrimidine Derivative

This protocol is a representative example of the cyclization of an aminonicotinonitrile.

Materials:

-

This compound

-

Formamide

-

High-boiling point solvent (optional, e.g., N,N-dimethylformamide)

Procedure:

-

A mixture of this compound and an excess of formamide is heated at reflux for several hours. The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature, which may result in the precipitation of the product.

-

The precipitate is collected by filtration, washed with a suitable solvent (e.g., ethanol or water) to remove excess formamide, and dried.

-

If the product does not precipitate, the reaction mixture is poured into water, and the resulting solid is collected by filtration.

-

The crude product can be purified by recrystallization.

Applications in Drug Discovery:

Derivatives of the pyridopyrimidine scaffold synthesized from this compound have shown significant promise as inhibitors of various protein kinases, which are key targets in cancer therapy. For instance, substituted pyridopyrimidines have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and other kinases involved in cell signaling pathways.[3] The modular nature of the synthesis allows for the introduction of various substituents to explore structure-activity relationships (SAR) and optimize the potency and selectivity of these inhibitors.

Furthermore, related aminonicotinonitrile derivatives have been used to synthesize compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[4][5][6]

Workflow for Drug Discovery Application:

References

- 1. This compound | 183428-90-2 [chemicalbook.com]

- 2. 6-Amino-4-methylnicotinonitrile | C7H7N3 | CID 9964103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

biological activity of 6-Amino-2-methylnicotinonitrile derivatives

An In-depth Technical Guide on the Biological Activity of 6-Amino-2-methylnicotinonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

The this compound core is a versatile scaffold in medicinal chemistry, serving as a crucial intermediate for the synthesis of a wide array of biologically active molecules.[1] Derivatives built upon this and related nicotinonitrile frameworks have demonstrated significant therapeutic potential, exhibiting a broad spectrum of activities including anticancer, antimicrobial, and enzyme-inhibiting properties.[2][3][4] This guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with these promising compounds.

Synthesis of Bioactive Nicotinonitrile Derivatives

The synthesis of biologically active nicotinonitrile derivatives often involves multi-step reactions. A common strategy for creating related bioactive compounds, such as 6-amino-2-pyridone-3,5-dicarbonitriles, is a one-pot, two-step catalytic process. This typically begins with the Knoevenagel condensation of an aldehyde and malononitrile, followed by further reaction to form the final substituted aminopyridine ring system.[2]

Anticancer Activity

Derivatives of the aminonicotinonitrile scaffold have shown significant promise as anticancer agents. Specifically, a series of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including those from breast, lung, liver, and brain cancers.[2][5]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency.

| Compound ID | Cell Line | IC50 (µM) | Reference |

| Compound 3 | MDA-MB-231 (Breast Cancer) | 4.81 ± 0.3 | [6] |

| MCF-7 (Breast Cancer) | 3.55 ± 0.2 | [6] | |

| Compound 4 | MDA-MB-231 (Breast Cancer) | 6.93 ± 0.4 | [6] |

| MCF-7 (Breast Cancer) | 5.59 ± 0.3 | [6] | |

| Compound 5o | Glioblastoma Cells | Potent Activity | [2][5] |

| Doxorubicin | MDA-MB-231 (Breast Cancer) | 6.12 ± 0.4 | [6] |

| (Control) | MCF-7 (Breast Cancer) | 4.95 ± 0.3 | [6] |

Table 1: IC50 values of selected 2-amino-4,6-diphenylnicotinonitrile derivatives against human breast cancer cell lines. Compound 3, in particular, demonstrated cytotoxicity surpassing the standard chemotherapeutic agent, Doxorubicin.[6]

The lead compound 5o from another study showed potent anticancer activity against glioblastoma cells and also demonstrated efficacy against liver, breast, and lung cancer cell lines.[2] Furthermore, its cytotoxicity was enhanced when used in combination with clinically relevant small molecule inhibitors targeting receptor tyrosine kinases and proteasomes.[2][5]

Experimental Protocol: MTT Cytotoxicity Assay

The in vitro anticancer activity of nicotinonitrile derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A negative control (vehicle, e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

-

MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are then incubated for another 3-4 hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentrations.

Antimicrobial Activity

Nicotinonitrile derivatives have also been investigated for their potential as antimicrobial agents against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.[3] Their mechanism of action can involve interactions with bacterial resistance mechanisms or the inhibition of essential microbial enzymes.[1][7]

Quantitative Data: Antimicrobial Screening

The antimicrobial efficacy is often determined by measuring the diameter of the zone of inhibition in agar diffusion assays or by determining the Minimum Inhibitory Concentration (MIC).

| Compound Class | Organism | Activity | Reference |

| 2-Methoxy/2-Amino Nicotinonitriles | Gram-positive Bacteria | Active | [3] |

| Gram-negative Bacteria | Active | [3] | |

| Fungi | Active | [3] | |

| Pyrimidine Derivatives | Bacteria | Active | [8] |

| Fungi | Active | [8] |

Table 2: Summary of reported antimicrobial activities for various nicotinonitrile and related heterocyclic derivatives.

Experimental Protocol: Agar Well Diffusion Method

This method is a standard procedure for evaluating the antimicrobial activity of chemical substances.

-

Media Preparation: A suitable sterile nutrient agar medium is prepared and poured into sterile Petri dishes and allowed to solidify.

-

Inoculation: A standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism is uniformly swabbed onto the surface of the agar plate.

-

Well Creation: Sterile wells (e.g., 6 mm in diameter) are punched into the agar using a sterile cork borer.

-

Compound Application: A specific volume (e.g., 100 µL) of the test compound solution at a known concentration is added to each well. A standard antibiotic (e.g., Gentamicin) and a solvent control (e.g., DMSO) are used for comparison.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

Zone of Inhibition Measurement: After incubation, the diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates higher antimicrobial activity.

Enzyme Inhibition

Certain nicotinonitrile derivatives have been identified as potent inhibitors of various enzymes, highlighting their potential in treating metabolic disorders and other diseases.[4] Enzymes such as α-glucosidase (implicated in diabetes), tyrosinase (involved in pigmentation), and urease (linked to bacterial infections) have been targeted.[4]

Quantitative Data: Enzyme Inhibition

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| Compound 1 | α-glucosidase | 27.09 ± 0.12 | [4] |

| Urease | 33.04 ± 0.70 | [4] | |

| Compound 16 | Tyrosinase | 10.55 ± 0.08 | [4] |

| Acarbose (Control) | α-glucosidase | 40.00 ± 0.70 | [4] |

| Kojic Acid (Control) | Tyrosinase | 16.9 ± 1.30 | [4] |

Table 3: Inhibitory activity of selected nicotinonitrile derivatives against various enzymes. Notably, compound 1 was a more potent α-glucosidase inhibitor than the standard drug acarbose, and compound 16 was a more effective tyrosinase inhibitor than kojic acid.[4]

Experimental Protocol: α-Glucosidase Inhibition Assay

-

Preparation: A reaction mixture is prepared containing phosphate buffer, the test compound (inhibitor) at various concentrations, and a specific amount of α-glucosidase enzyme solution.

-

Pre-incubation: The mixture is pre-incubated for a defined period (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (PNPG).

-

Incubation: The reaction is allowed to proceed for another incubation period (e.g., 20 minutes at 37°C). During this time, the enzyme hydrolyzes the substrate to produce p-nitrophenol, a yellow-colored product.

-

Reaction Termination: The reaction is stopped by adding a solution of sodium carbonate (Na2CO3).

-

Measurement: The absorbance of the p-nitrophenol produced is measured spectrophotometrically at 405 nm.

-

Calculation: The percentage of enzyme inhibition is calculated by comparing the absorbance of the test samples with that of a control reaction containing no inhibitor. The IC50 value is then determined from a dose-response curve.

Other Biological Activities

Beyond the activities detailed above, derivatives of the nicotinonitrile and nicotinamide scaffold have been explored for other therapeutic applications:

-

Androgen Receptor Antagonism: Certain derivatives have shown the ability to act as androgen receptor antagonists, which is valuable for treating androgen-dependent diseases like prostate cancer.[1]

-

Histone Deacetylase (HDAC) Inhibition: A series of 6-aminonicotinamides were developed as potent and selective class I HDAC inhibitors, demonstrating efficacy in a human tumor xenograft model.[9]

-

Kinase Inhibition: The nicotinonitrile scaffold is recognized as a versatile pharmacophore for inhibiting various kinases, such as Aurora kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), through specific nitrile-mediated binding interactions.[1]

References

- 1. Buy 6-[(Boc-amino)methyl]nicotinonitrile [smolecule.com]

- 2. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Amino-2-methylnicotinonitrile and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 6-Amino-2-methylnicotinonitrile and its diverse analogs. It delves into their synthesis, explores their wide-ranging biological activities, and discusses their potential as therapeutic agents. This document is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols, quantitative data for comparative analysis, and insights into their mechanisms of action.

Introduction

The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, this compound and its derivatives have emerged as a versatile class of molecules with a broad spectrum of pharmacological activities. These compounds have demonstrated potential in various therapeutic areas, including oncology, neurology, and infectious diseases. This guide aims to consolidate the current knowledge on this important class of compounds, providing a foundation for future research and development.

Synthesis of this compound and its Analogs

The synthesis of this compound and its analogs often involves multi-step reaction sequences. A general and efficient method for the preparation of substituted 2-aminopyridines involves a one-pot multicomponent reaction. This approach offers advantages such as simplicity, high yields, and the ability to generate a diverse library of analogs.

A representative synthetic workflow for a class of related compounds, 2-amino-4,6-diphenylnicotinonitriles, is depicted below. This two-step process begins with the synthesis of chalcones from acetophenones and aldehydes, followed by a reaction with malononitrile and ammonium acetate.

Experimental Protocol: Synthesis of 2-Amino-4,6-diphenylnicotinonitrile Derivatives[1]

This protocol describes a general method for the synthesis of 2-amino-4,6-diphenylnicotinonitrile and its derivatives.

Step 1: Synthesis of Chalcones

-

To a solution of an appropriate acetophenone (10 mmol) and aldehyde (10 mmol) in ethanol, add a 10% alcoholic sodium hydroxide solution.

-

Stir the reaction mixture at room temperature.

-

The resulting chalcone is typically used in the next step without further purification.

Step 2: Synthesis of 2-Amino-4,6-diphenylnicotinonitrile Derivatives

-

In a round-bottom flask, combine the chalcone (1 mmol), malononitrile (1 mmol), and ammonium acetate (3 equiv.).

-

Add absolute ethanol as a solvent and reflux the mixture overnight.

-

Monitor the reaction progress using thin-layer chromatography.

-

Upon completion, cool the reaction mixture and isolate the product by filtration.

-

Wash the solid product with cold ethanol and dry to obtain the desired 2-amino-4,6-diphenylnicotinonitrile derivative.

Biological Activities and Therapeutic Potential

This compound and its analogs exhibit a remarkable range of biological activities, making them attractive candidates for drug discovery programs. The primary areas of investigation include their anticancer, antimicrobial, and neurological effects.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of aminonicotinonitrile derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, liver, and lung.

Table 1: In Vitro Cytotoxicity of 2-Amino-4,6-diphenylnicotinonitrile Analogs against Breast Cancer Cell Lines

| Compound | MDA-MB-231 IC50 (µM) | MCF-7 IC50 (µM) |

| 1 | 78.28 ± 3.9 | > 100 |

| 2 | 8.01 ± 0.5 | 16.20 ± 1.3 |

| 3 | 1.81 ± 0.1 | 2.85 ± 0.1 |

| 4 | 6.93 ± 0.4 | 5.59 ± 0.3 |

| 5 | 15.52 ± 1.2 | 20.07 ± 1.5 |

| 6 | 10.23 ± 0.8 | 9.47 ± 0.7 |

| Doxorubicin | 3.18 ± 0.1 | 4.17 ± 0.2 |

Data sourced from a study on 2-amino-4,6-diphenylnicotinonitriles.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2][][4] Several anticancer compounds exert their effects by targeting key components of this pathway. While direct evidence for this compound is still emerging, the structural similarities of its analogs to known PI3K/mTOR inhibitors suggest a potential mechanism of action involving the modulation of this pathway.

Antimicrobial Activity

Derivatives of nicotinonitrile have shown promising antimicrobial properties against a range of pathogens, including drug-resistant strains.[5] This suggests their potential in addressing the growing challenge of antibiotic resistance.

Table 2: Antimicrobial Activity of 2-Amino-3-cyanopyridine Derivatives

| Compound | Gram-positive Bacteria (MIC, µg/mL) |

| S. aureus | |

| 2c | 0.039 ± 0.000 |

Data represents the Minimum Inhibitory Concentration (MIC) for the most active compound in a series of 2-aminopyridine derivatives.

Neurological Activity: Potassium Channel Blockade

Certain aminopyridines are known to act as potassium channel blockers. This mechanism is the basis for the therapeutic use of compounds like 4-aminopyridine in neurological conditions such as multiple sclerosis. By blocking voltage-gated potassium channels, these compounds can enhance neuronal excitability and improve nerve signal conduction. While the specific effects of this compound on potassium channels are not yet fully elucidated, this represents a significant area for future investigation.

Detailed Experimental Protocols for Biological Assays

To facilitate further research, this section provides detailed protocols for key biological assays used to evaluate the activity of this compound and its analogs.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Susceptibility: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition: HDAC Inhibitor Screening Assay (Fluorometric)

This assay measures the inhibition of Histone Deacetylase (HDAC) activity.

Protocol:

-

Reaction Setup: In a 96-well plate, add the HDAC enzyme, assay buffer, and the test compound at various concentrations.

-

Incubation: Incubate the plate to allow the compound to interact with the enzyme.

-

Substrate Addition: Add a fluorogenic HDAC substrate to initiate the enzymatic reaction.

-

Development: After a further incubation period, add a developer solution to stop the reaction and generate a fluorescent signal.

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader.

-

Data Analysis: Calculate the percent inhibition of HDAC activity and determine the IC50 value.

Kinase Inhibition: FGFR4 Kinase Assay

This assay is designed to measure the kinase activity of Fibroblast Growth Factor Receptor 4 (FGFR4) and the inhibitory potential of test compounds.

Protocol:

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing FGFR4 enzyme, a suitable kinase buffer, ATP, and the test compound.

-

Initiate Reaction: Add a specific FGFR4 substrate to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for a defined period.

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).

-

Data Analysis: Determine the inhibitory effect of the compound on FGFR4 activity and calculate the IC50 value.

Structure-Activity Relationship (SAR)

The biological activity of aminonicotinonitrile derivatives is highly dependent on the nature and position of substituents on the pyridine ring. A systematic exploration of these structural modifications is crucial for the development of potent and selective drug candidates.

General SAR Observations for Anticancer Activity:

-

The presence of aryl groups at the 4- and 6-positions of the nicotinonitrile core can significantly influence cytotoxicity.

-

Substitution on these aryl rings with electron-donating or electron-withdrawing groups can modulate activity.

-

The amino group at the 2-position is often crucial for activity, and its modification can lead to changes in potency and selectivity.

A comprehensive review of pyridine derivatives has shown that the presence and position of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance antiproliferative activity.[6][7] Conversely, the introduction of halogen atoms or bulky groups may decrease activity.[6][7]

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with diverse and potent biological activities. Their potential as anticancer, antimicrobial, and neurological agents warrants further investigation. The synthetic accessibility of this scaffold allows for the generation of extensive libraries for structure-activity relationship studies, which will be instrumental in optimizing their therapeutic properties.

Future research should focus on:

-

Elucidating the precise molecular targets and signaling pathways for the most potent analogs.

-

Conducting in vivo studies to evaluate the efficacy and pharmacokinetic profiles of lead compounds.

-

Exploring the potential for combination therapies to enhance therapeutic outcomes and overcome drug resistance.

The continued exploration of this chemical space holds significant promise for the discovery of novel and effective therapeutic agents for a range of human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]

- 5. Buy 6-[(Boc-amino)methyl]nicotinonitrile [smolecule.com]

- 6. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Advent of a Versatile Scaffold: A Technical History of Substituted Aminonicotinonitriles

For Immediate Release

A comprehensive technical guide detailing the discovery and history of substituted aminonicotinonitriles has been compiled, offering an in-depth resource for researchers, scientists, and drug development professionals. This whitepaper traces the origins of this critical chemical scaffold, from early synthetic explorations to its establishment as a cornerstone in modern medicinal chemistry. The guide meticulously documents key milestones, seminal synthetic methodologies, and the evolution of its diverse biological applications, supported by structured data and detailed experimental protocols.

Substituted aminonicotinonitriles, a class of heterocyclic compounds featuring a pyridine ring substituted with an amino group and a nitrile group, have emerged as a privileged scaffold in the development of novel therapeutics. Their unique electronic and structural features allow for versatile molecular interactions, making them ideal candidates for targeting a wide array of biological targets, including kinases, viruses, and cardiovascular receptors.

From Classic Reactions to Modern Synthesis: The Genesis of a Scaffold

The foundational chemistry that paved the way for substituted aminonicotinonitriles is rooted in classical organic reactions for pyridine synthesis. The Guareschi-Thorpe reaction , first reported in the late 19th century, provided an early pathway to substituted 2-pyridones using cyanoacetamide, a key building block for aminonicotinonitriles. This reaction involves the condensation of a β-dicarbonyl compound with a primary amine or ammonia and a cyanoacetic ester.[1] Another cornerstone in pyridine synthesis is the Chichibabin reaction , discovered by Aleksei Chichibabin in 1914, which allows for the direct amination of pyridine.[2] While not a direct route to aminonicotinonitriles, it established fundamental principles of pyridine reactivity.

The direct synthesis of the 2-amino-3-cyanopyridine core, the heart of many substituted aminonicotinonitriles, has been a subject of extensive research. Modern synthetic strategies often employ one-pot, multi-component reactions that offer efficiency and diversity. These methods typically involve the condensation of aldehydes, ketones, malononitrile, and an ammonia source. The use of microwave irradiation has been shown to significantly improve reaction times and yields.

A significant advancement in the synthesis of related amino-heterocycles was the Gewald reaction , first reported in 1966. This reaction provides a versatile method for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[3] While focused on thiophenes, the principles of this multi-component condensation have influenced the development of synthetic routes to other amino-substituted heterocycles.

The Dawn of Biological Investigation: Unveiling Therapeutic Potential

The exploration of the biological activities of pyridine derivatives has a rich history. Early investigations into substituted pyridines in the mid-20th century laid the groundwork for understanding their therapeutic potential. A notable example from this era is the discovery of the cardiotonic activity of amrinone, a bipyridine derivative, which demonstrated the profound physiological effects that could be achieved with this class of compounds.[4]

While early, specific studies on the antiviral or kinase inhibitory activity of substituted aminonicotinonitriles are not extensively documented in readily available literature, the broader investigation of heterocyclic compounds for these applications was gaining momentum. The discovery of the antiviral properties of benzimidazole nucleosides in the 1950s marked a pivotal moment in antiviral research, stimulating the exploration of a wide range of heterocyclic scaffolds for antiviral activity.[5]

The emergence of kinase inhibitors as a major class of therapeutics in the late 20th and early 21st centuries provided a new and fertile ground for the application of substituted aminonicotinonitriles.[6][7] The structural features of the aminonicotinonitrile scaffold proved to be well-suited for interaction with the ATP-binding site of various kinases, leading to the development of numerous potent and selective inhibitors for the treatment of cancer and other diseases.

Key Experimental Protocols

To facilitate further research and development, this guide provides detailed experimental protocols for seminal and representative syntheses of substituted aminonicotinonitriles.

Table 1: Synthesis of 2-Amino-4,6-diphenylpyridine-3-carbonitrile (A Representative Protocol)

| Step | Reagent/Solvent | Conditions | Purpose |

| 1 | Benzaldehyde, Acetophenone, Malononitrile, Ammonium Acetate | Microwave Irradiation, Solvent-free | One-pot condensation to form the pyridine ring. |

| 2 | Ethanol | Recrystallization | Purification of the final product. |

Detailed Protocol: A mixture of benzaldehyde (1 mmol), acetophenone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol) is subjected to microwave irradiation at a specified power and temperature for a designated time. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solid product is recrystallized from ethanol to yield pure 2-amino-4,6-diphenylpyridine-3-carbonitrile.

Logical Relationships in Synthesis and Discovery

The historical development of substituted aminonicotinonitriles can be visualized as a network of interconnected discoveries in synthetic chemistry and pharmacology.

This in-depth guide serves as a valuable resource for understanding the rich history and scientific evolution of substituted aminonicotinonitriles, providing a solid foundation for future innovation in drug discovery and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. smr.org.uk [smr.org.uk]

- 6. scielo.br [scielo.br]

- 7. A historical overview of protein kinases and their targeted small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 6-Amino-2-methylnicotinonitrile: A Detailed Protocol for Pharmaceutical Research

Application Note: This document provides a comprehensive guide for the synthesis of 6-Amino-2-methylnicotinonitrile from 2-chloro-3-cyano-6-methylpyridine. This synthesis is a critical step in the development of various pharmacologically active molecules, particularly in the realm of oncology and inflammatory diseases. This compound serves as a versatile scaffold for the synthesis of kinase and histone deacetylase (HDAC) inhibitors. The protocols detailed herein are intended for researchers and professionals in drug development and medicinal chemistry.

Overview of the Synthesis

The synthesis involves a nucleophilic aromatic substitution reaction where the chloro group at the 2-position of the pyridine ring is displaced by an amino group. This amination is typically achieved by reacting 2-chloro-3-cyano-6-methylpyridine with ammonia under high pressure and temperature in an autoclave. Two primary protocols are presented, utilizing either aqueous ammonia or a saturated solution of ammonia in ethanol.

Reaction Scheme:

Materials and Reagents

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Supplier |

| 2-chloro-3-cyano-6-methylpyridine | 28900-10-9 | C₇H₅ClN₂ | 152.58 | ≥98% | Commercially Available (e.g., Sigma-Aldrich, TCI) |

| This compound | 183428-90-2 | C₇H₇N₃ | 133.15 | - | Synthesized Product |